molecular formula C11H13NO4S B1625899 1-Methylquinolinium methyl sulfate CAS No. 38746-10-0

1-Methylquinolinium methyl sulfate

Cat. No. B1625899
CAS RN: 38746-10-0
M. Wt: 255.29 g/mol
InChI Key: VFQIAXMMFNWEIF-UHFFFAOYSA-M
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Description

1-Methylquinolinium methyl sulfate is a chemical compound with the linear formula C11H13NO4S . It has a molecular weight of 255.295 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1-Methylquinolinium methyl sulfate involves the reaction of 8-methylquinoline with dimethyl sulfate . The reaction is carried out in acetonitrile at 40°C for 24 hours . The yield of the reaction is reported to be 100% .

Scientific Research Applications

Chemiluminescence Studies

1-Methylquinolinium salts, including 1-Methylquinolinium methyl sulfate, have been studied for their chemiluminescence properties. Suzuki et al. (1983) found that 1-methylquinolinium salt, when oxidized with ground-state oxygen in the presence of t-BuOK in DMSO, exhibits strong light emission, due to the fluorescence of excited 1-methyl-1(4H)-quinolinone (Suzuki et al., 1983).

Synthesis of Polyhydroquinoline Derivatives

1-Methylquinolinium salts are used in the synthesis of various organic compounds. Khaligh (2014) demonstrated the use of related quinolinium salts in the synthesis of polyhydroquinoline derivatives, utilizing a clean and simple method that yields the product efficiently (Khaligh, 2014).

Corrosion Inhibition

These salts have been explored for their corrosion inhibition properties. Elhadi et al. (2016) investigated 1-methylquinolinium iodide as a corrosion inhibitor for mild steel in sulfuric acid. They found that it acts as a mixed-type inhibitor, suggesting potential applications in materials science (Elhadi et al., 2016).

Fluorescent Probes

1-Methylquinolinium salts are valuable in the synthesis of fluorescent probes due to their high fluorescence quantum yields. Van den Berg et al. (2006) synthesized 7-dialkylamino-1-methylquinolinium salts, demonstrating their potential as stable, high-performance fluorescent probes for various applications (van den Berg et al., 2006).

properties

IUPAC Name

1-methylquinolin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.CH4O4S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQIAXMMFNWEIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491012
Record name 1-Methylquinolin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylquinolinium methyl sulfate

CAS RN

38746-10-0
Record name 1-Methylquinolin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLQUINOLINIUM METHYL SULFATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pure, commercial grades of quinoline, benzene and dimethylsulfate were stored over Molecular Sieve 4A for two days prior to reaction. Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer, dropping funnel and an efficient reflux condenser equipped with calcium chloride drying tube were placed quinoline 300 ml. (328.8 g., 2.54 moles) in benzene 900 ml. Dimethyl sulfate 240 ml. (319.2 g., 2.53 moles) in benzene 180 ml. was run in rapidly over five minutes while the contents were vigorously stirred. Spontaneous warming and refluxing occurred and the liquid separated into two phases. After the initial reaction had subsided the flask was heated to reflux for two hours and then allowed to cool for two hours. All the time the reagents were vigorously stirred until the cooled mixture became a suspension of small particles. These were filtered as far as removing Cthe solvent, washed with benzene 1000 ml. and refiltered, and were transferred to tared bottles in a vacuum desiccator over sulfuric acid and sodium hydroxide. The desiccator was evacuated at room temperature for about six hours when no further benzene was collected in a liquid nitrogen trap. Total yield of dried material 633.5 g. (98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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